molecular formula C22H26Cl2N2O6 B2603782 3-Ethyl 5-methyl 2-{[2-(2-chloroacetamido)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 743452-10-0

3-Ethyl 5-methyl 2-{[2-(2-chloroacetamido)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B2603782
CAS RN: 743452-10-0
M. Wt: 485.36
InChI Key: PJBMYJUECVMIOM-UHFFFAOYSA-N
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Description

This compound is an impurity of the long-acting calcium channel blocker, amlodipine, that belongs to the class of 1,4-Dihydropyridine (DHP) calcium antagonists . The parent active pharmaceutical ingredient is used in the treatment of hypertension and anginal chest pain .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes ethyl, methyl, chloroacetamido, ethoxy, chlorophenyl, and dihydropyridine groups. The presence of these groups contributes to the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 524.95 g/mol . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

Chemical Synthesis and Derivative Exploration

The compound is related to extensive research exploring synthetic routes and derivative formulations, aiming at enhancing biological activity or understanding chemical properties. One notable study involves the sequential synthesis of a new analogue of amlodipine, where 3-Ethyl 5-methyl 2-{[2-(2-(2-aminoethoxy)ethoxy)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate was prepared in five steps with an overall yield of 22%. This process highlights the compound's relevance in synthesizing analogues of known therapeutic agents, such as amlodipine, by introducing modifications to enhance certain properties or explore structural activity relationships (Jean-Christophe Legeay, J. V. Eynde, J. Bazureau, 2007).

Biological Evaluation and Antioxidant Activity

Further research delves into the biological evaluation of derivatives of this compound, particularly focusing on antioxidant activities. A study synthesized and characterized carbamate and sulfonamide derivatives of amlodipine, including the compound . These derivatives were subjected to in vitro and in silico evaluations for antioxidant activity, metal chelating activity, and cytotoxicity. The findings indicated that certain derivatives exhibited high antioxidant and metal chelating activities, suggesting potential utility in treating oxidative stress-related diseases. This research underscores the compound's role as a precursor in developing novel antioxidants (S. M. Sudhana, Pradeepkiran Jangampalli Adi, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-[2-[(2-chloroacetyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N2O6/c1-4-32-22(29)20-16(12-31-10-9-25-17(27)11-23)26-13(2)18(21(28)30-3)19(20)14-7-5-6-8-15(14)24/h5-8,19,26H,4,9-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBMYJUECVMIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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